![molecular formula C13H13ClN2O3S B2945693 5-[(2-chlorophenyl)methanesulfonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine CAS No. 1903540-46-4](/img/structure/B2945693.png)

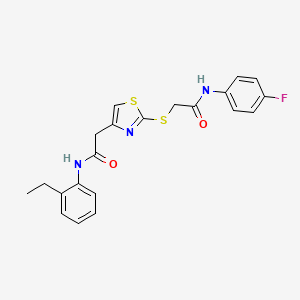

5-[(2-chlorophenyl)methanesulfonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities . They contribute positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .

Synthesis Analysis

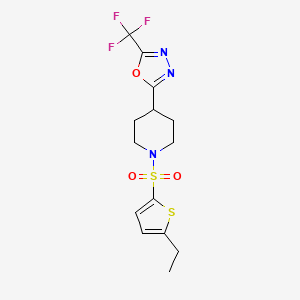

Fused pyridine heterocyclic ring derivatives are frequently used structures in drug research . Due to the vastness of the chemical space of fused pyridine derivatives, the most common fused pyridine derivatives, namely furopyridines, thienopyridines, pyrrolopyridines, oxazolopyridines, isoxazolopyridines, oxadiazolopyridines, imidazopyridines, pyrazolopyridines, thiazolopyridines, isothiazolopyridines, triazolopyridines, thiadiazolopyridines, tetrazolopyridines, selenazolopyridines, and dithiolopyridines, with their bioactivities were selected to cover in this chapter .Molecular Structure Analysis

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .Chemical Reactions Analysis

Fused pyridine derivatives are known for their various bioactivities . For example, 1,2,3-Triazolo[4,5-b]pyridine and 1,2,3-triazolo[4,5-c]pyridine derivatives were reported possessing depressant, tranquilizing, anticonvulsant, and cardiovascular activities .Physical And Chemical Properties Analysis

The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness . Another advantage of this group of compounds is their positive contribution to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .Aplicaciones Científicas De Investigación

Synthesis and Chemical Characterization

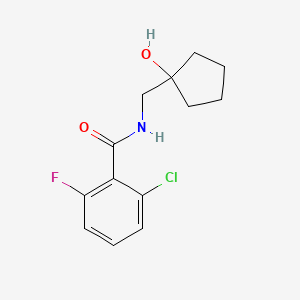

Researchers have developed practical processes for the large-scale production of α-styryl carbinol derivatives, which are effective in the treatment and prevention of systemic fungal infections. These processes involve the use of dichlorostyrene as a precursor and 1,2,4-triazole as both a base transfer agent and nucleophile, highlighting the chemical versatility and application potential of chlorophenyl methanesulfonyl compounds (PestiJaan et al., 1998).

Another study outlined the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines through 5-endo-trig cyclisation reactions, demonstrating the synthetic utility of phenylsulfonyl methane in creating complex molecular structures with high yields and excellent stereoselectivities (Craig et al., 2000).

Structural and Pharmacological Evaluation

In a study characterizing new pyridine analogs, researchers evaluated the antimicrobial activity of these compounds, showing the potential for applications in combating bacterial and fungal infections. This research underscores the importance of structural characterization in identifying compounds with significant biological activities (Patel & Patel, 2012).

A novel synthesis approach for 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine was described, highlighting modifications that enhance the green chemistry aspects of the synthesis process. This intermediate is utilized in the synthesis of Dexlansoprazole, demonstrating the compound's role in developing treatments for acid-related diseases (Gilbile et al., 2017).

Advanced Applications and Studies

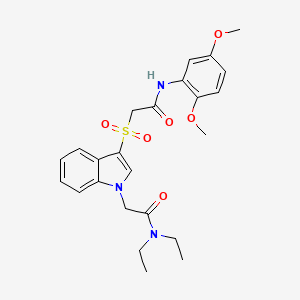

The synthesis and evaluation of sulfone-linked bis heterocycles for antimicrobial and cytotoxic activities were investigated. Some chloro-substituted compounds showed significant antibacterial and antifungal activities, suggesting the potential for these compounds in medical applications (Muralikrishna et al., 2012).

A study on 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines revealed their potent and selective antagonistic activities against the serotonin 5-HT6 receptor, demonstrating the therapeutic potential of these compounds in neurological disorders (Ivachtchenko et al., 2010).

Mecanismo De Acción

The compound contains a pyridine ring, which is a basic aromatic ring structure found in many important natural products and synthetic compounds. Pyridine derivatives have been found to exhibit a wide range of pharmacological activities . A large number of research articles and patents have described them, and several drugs based on its nucleus have come into light .

The compound also contains a sulfonyl group attached to a chlorophenyl group, which might influence its reactivity and interaction with biological targets. The presence of these functional groups could potentially affect the compound’s solubility, polarity, lipophilicity, and hydrogen bonding capacity, which are important factors in drug design .

Direcciones Futuras

In the context of the new life-threatening COVID-19 pandemic caused by the SARS-CoV-2 virus, finding new antiviral and antimicrobial compounds is a priority in current research . Pyridine is a privileged nucleus among heterocycles; its compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory .

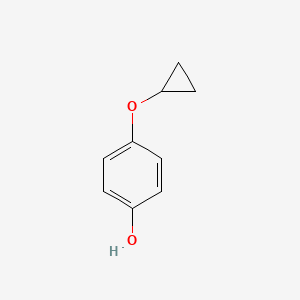

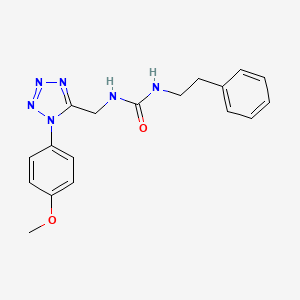

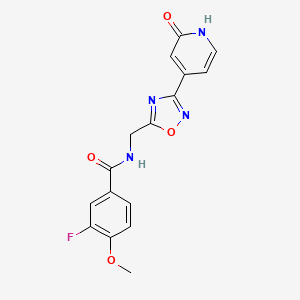

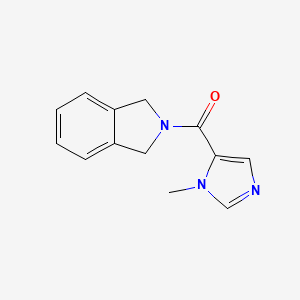

Propiedades

IUPAC Name |

5-[(2-chlorophenyl)methylsulfonyl]-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3S/c14-12-4-2-1-3-10(12)9-20(17,18)16-6-5-13-11(8-16)7-15-19-13/h1-4,7H,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTZPKVPNTXQRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1ON=C2)S(=O)(=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine](/img/structure/B2945614.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B2945618.png)

![3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2945620.png)

![N-[1-(1,5-Dimethylindol-3-yl)ethyl]but-2-ynamide](/img/structure/B2945624.png)

![tert-butyl 2-amino-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2945627.png)